molecular formula C12H16ClNO4S B1272530 2-{[(2-Chlorophenyl)sulfonyl]amino}-4-methylpentanoic acid CAS No. 251097-66-2

2-{[(2-Chlorophenyl)sulfonyl]amino}-4-methylpentanoic acid

Cat. No.: B1272530
CAS No.: 251097-66-2
M. Wt: 305.78 g/mol
InChI Key: ABPDKVAZYITZMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(2-Chlorophenyl)sulfonyl]amino}-4-methylpentanoic acid is a useful research compound. Its molecular formula is C12H16ClNO4S and its molecular weight is 305.78 g/mol. The purity is usually 95%.
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Scientific Research Applications

GABAB Receptor Antagonism

2-{[(2-Chlorophenyl)sulfonyl]amino}-4-methylpentanoic acid shows potential as a GABAB receptor antagonist. A similar compound, saclofen, demonstrated powerful antagonism of GABA at the GABAB receptor, indicating the relevance of sulfonic acid derivatives in studying GABA receptor activities (Abbenante & Prager, 1992).

Palladium(II) Coordination Compounds

Studies on Palladium(II) coordination compounds with related aminooxy acids reveal the potential of this compound in forming chelates with metals, which is crucial in understanding its coordination chemistry (Warnke & Trojanowska, 1993).

Antiviral Activity

Compounds similar to this compound, such as sulfonamide derivatives, have demonstrated antiviral activity, indicating potential applications in antiviral research (Chen et al., 2010).

Development of ELISA for Antibiotics

The development of enzyme-linked immunosorbent assay (ELISA) using antibodies against similar sulfonamide compounds for detecting sulfonamide antibiotics in veterinary applications highlights another research application of this compound (Adrián et al., 2009).

Macrocyclic Aromatic Ether Sulfone Synthesis

The synthesis of novel macrocyclic aromatic ether sulfones using derivatives of this compound, for applications in polymer science, is another potential research area (Rodewald & Ritter, 1997).

Amino Acid Sulfonamides Synthesis

The creation of amino acid derivatives using compounds similar to this compound, such as 4-(1-oxo-1H-isochromen-3-yl)benzenesulfonyl chloride, demonstrates its potential in producing novel amino acid derivatives (Riabchenko et al., 2020).

Mechanism of Action

The compound is known as a selective glycine transporter 1 (GlyT1) inhibitor. GlyT1 is involved in the regulation of glycine concentrations in the synaptic cleft, and its inhibition can modulate neurotransmission.

Safety and Hazards

The compound is intended for research use only and is not intended for diagnostic or therapeutic use . For detailed safety and hazard information, it’s recommended to refer to the material safety data sheet (MSDS) provided by the supplier .

Properties

IUPAC Name

2-[(2-chlorophenyl)sulfonylamino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO4S/c1-8(2)7-10(12(15)16)14-19(17,18)11-6-4-3-5-9(11)13/h3-6,8,10,14H,7H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABPDKVAZYITZMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NS(=O)(=O)C1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40377541
Record name 2-{[(2-Chlorophenyl)sulfonyl]amino}-4-methylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

251097-66-2
Record name 2-{[(2-Chlorophenyl)sulfonyl]amino}-4-methylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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